molecular formula C24H20BrFN2O2 B11350932 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11350932
M. Wt: 467.3 g/mol
InChI Key: CFHSXPDTUAPYRK-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that features a combination of indole, bromophenyl, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling Reaction: The brominated indole derivative is coupled with 4-fluorophenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in studies involving indole derivatives, which are known for their biological activity. It can serve as a model compound for understanding the interactions of indole-based molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a valuable intermediate in the production of various active ingredients.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The bromophenyl and fluorophenoxy groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole and a phenyl group, similar to our compound but with different substituents.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene group, used for its anti-inflammatory properties.

Uniqueness

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both bromophenyl and fluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20BrFN2O2

Molecular Weight

467.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C24H20BrFN2O2/c25-17-7-5-16(6-8-17)21(22-14-27-23-4-2-1-3-20(22)23)13-28-24(29)15-30-19-11-9-18(26)10-12-19/h1-12,14,21,27H,13,15H2,(H,28,29)

InChI Key

CFHSXPDTUAPYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)COC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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